
2-N-Fmoc-aminométhyl pipéridine
Vue d'ensemble
Description
2-N-Fmoc-aminomethyl piperidine, also known as 9H-fluoren-9-ylmethyl 2-piperidinylmethylcarbamate, is a compound with the molecular formula C21H24N2O2 . It has a molecular weight of 336.43 . This compound is used in research and development .
Molecular Structure Analysis
The molecular structure of 2-N-Fmoc-aminomethyl piperidine is represented by the linear formula C21H24N2O2 . The compound has a molecular weight of 336.43 .
Chemical Reactions Analysis
The Fmoc group in 2-N-Fmoc-aminomethyl piperidine is rapidly removed by primary and some secondary amines . This removal is crucial in securing a good quality product in Fmoc solid phase peptide synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-N-Fmoc-aminomethyl piperidine include a molecular weight of 336.43 and a linear formula of C21H24N2O2 . The compound has a density of 1.147g/cm3, a boiling point of 530.5°C at 760 mmHg, a flashing point of 274.6°C, and a vapor pressure of 2.45E-11mmHg at 25°C .
Applications De Recherche Scientifique
Synthèse peptidique en phase solide (SPPS)
2-N-Fmoc-aminométhyl pipéridine: est largement utilisé en SPPS, qui est une méthode d'assemblage rapide des peptides . Le groupe Fmoc fournit une stratégie de protection pour les acides aminés pendant le processus de synthèse, permettant l'ajout séquentiel d'acides aminés pour former une chaîne peptidique. Ce composé, en particulier, peut être utilisé pour introduire des motifs aminométhyl pipéridine dans les peptides, ce qui peut être crucial pour la structure et la fonction des peptides synthétisés.
Recherche en protéomique
En protéomique, This compound sert de bloc de construction pour la synthèse de peptides et de protéines complexes . Il est utilisé pour modifier la structure des peptides, ce qui peut aider à étudier les interactions protéiques, les fonctions et le rôle des protéines dans les systèmes biologiques.
Recherche pharmaceutique
Ce composé joue un rôle important dans le développement de nouveaux médicaments. Il est utilisé pour créer de nouveaux médicaments à base de peptides avec des applications thérapeutiques potentielles . La possibilité d'incorporer des structures aminométhyl pipéridine dans les molécules de médicaments peut influencer leurs propriétés pharmacocinétiques et pharmacodynamiques.
Synthèse chimique
This compound: est utilisé en synthèse chimique comme groupe protecteur pour les amines . Il est particulièrement précieux dans la synthèse de molécules organiques complexes où une déprotection sélective est requise. Son utilisation peut simplifier les voies de synthèse et améliorer les rendements globaux.
Science des matériaux
En science des matériaux, ce composé peut être utilisé pour synthétiser des polymères et d'autres matériaux qui nécessitent une architecture moléculaire précise . L'introduction de structures pipéridine peut conférer aux matériaux des propriétés uniques telles qu'une résistance accrue ou des fonctionnalités nouvelles.
Chimie analytique
This compound: est également pertinent en chimie analytique, où il peut être utilisé comme étalon ou réactif dans les techniques chromatographiques pour aider à identifier ou quantifier les substances . Sa structure et ses propriétés bien définies le rendent adapté à une utilisation dans diverses méthodes analytiques.
Safety and Hazards
Orientations Futures
Future directions for the use of 2-N-Fmoc-aminomethyl piperidine could involve the exploration of alternative Fmoc-removal solutions. For example, a study found that an alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to a drastic reduction in diketopiperazine (DKP) formation compared to 20% piperidine/DMF .
Mécanisme D'action
Target of Action
The primary target of 2-N-Fmoc-aminomethyl piperidine is the amino group of an amino acid during peptide synthesis . The compound is used as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .
Mode of Action
2-N-Fmoc-aminomethyl piperidine acts by attaching to the amino group of an amino acid, forming a protective barrier . This protection allows for the selective addition of other amino acids to the peptide chain. The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the sequential addition of amino acids in the peptide synthesis process.
Biochemical Pathways
The compound plays a crucial role in the chemical peptide synthesis pathway . It is involved in the solid-phase peptide synthesis (SPPS) method, where the amino acid is attached to a solid support and the Fmoc group is used to protect the amino group . After each coupling of an amino acid to the growing peptide chain, the Fmoc group is removed, exposing the next amino group for reaction .
Result of Action
The use of 2-N-Fmoc-aminomethyl piperidine in peptide synthesis results in the successful and selective formation of peptide bonds . By protecting the amino group, it prevents unwanted side reactions, allowing for the synthesis of peptides with a high degree of accuracy and efficiency .
Action Environment
The action of 2-N-Fmoc-aminomethyl piperidine is influenced by several environmental factors. The pH of the environment is crucial, as the Fmoc group is removed under basic conditions . The temperature can also affect the rate of reaction. Furthermore, the quality of the solvent used, particularly its freedom from amines, is critical for the success of the Fmoc-based peptide synthesis .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-13-15-7-5-6-12-22-15)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,22H,5-7,12-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMWJNIFDZWLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374673 | |
| Record name | 2-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-15-5 | |
| Record name | Carbamic acid, (2-piperidinylmethyl)-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 672310-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


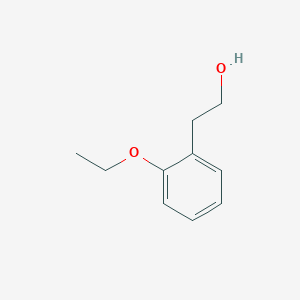
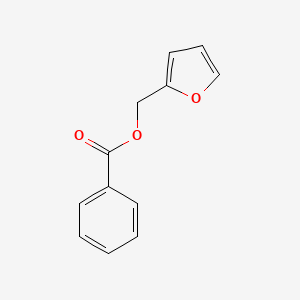
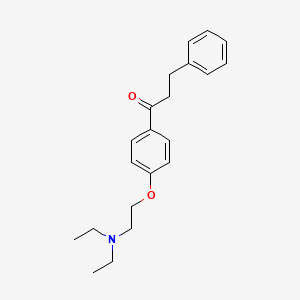
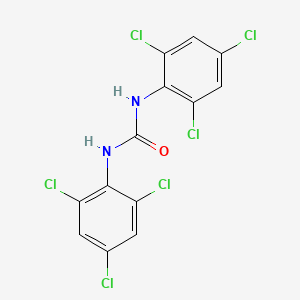
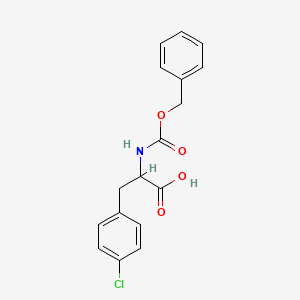
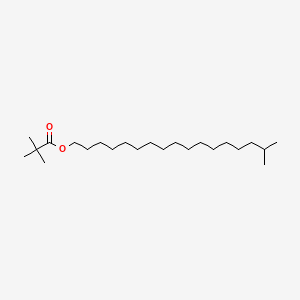
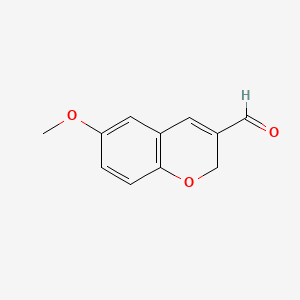




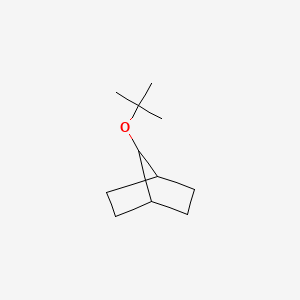
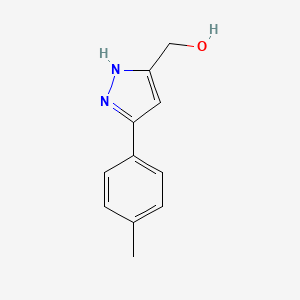
![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)
